N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide
Description
N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide is a heterocyclic compound featuring a benzofuran-thiazole core. The molecule comprises a 7-methoxybenzofuran moiety fused to a thiazole ring at the 4-position, with a 4-(methylthio)benzamide group attached to the thiazole's 2-position. Its molecular formula is C₂₀H₁₆N₂O₃S₂ (MW: 396.5 g/mol) .
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c1-24-16-5-3-4-13-10-17(25-18(13)16)15-11-27-20(21-15)22-19(23)12-6-8-14(26-2)9-7-12/h3-11H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEIIXGVECGUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
Biological Activity
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiazole ring, a methoxybenzofuran moiety, and a methylthio group, which contribute to its unique chemical properties. The synthesis typically involves multiple steps, including the formation of the thiazole ring through reactions with α-haloketones and subsequent modifications to introduce the methoxybenzofuran and methylthio groups.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit potent anticancer properties. A study on related thiazole derivatives demonstrated their ability to bind to the colchicine-binding site on tubulin, inhibiting polymerization and inducing apoptosis in cancer cells. These compounds showed efficacy in both in vitro and in vivo models, effectively targeting multidrug-resistant cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antibacterial activity. Similar thiazole-based compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial enzyme dihydropteroate synthetase, which is crucial for folate synthesis in bacteria .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in cancer cell proliferation or bacterial growth.
- Receptor Interaction : It could modulate receptor pathways, affecting cellular signaling and gene expression related to inflammation and apoptosis.
- Cell Cycle Arrest : By disrupting microtubule dynamics, it can induce cell cycle arrest in the G(2)/M phase, leading to increased cancer cell death .
1. Anticancer Efficacy
In a study involving derivatives of thiazoles, compounds similar to this compound were tested against prostate cancer (PC-3) and melanoma (A375) xenograft models. Results indicated significant tumor growth inhibition with minimal neurotoxicity observed at therapeutic doses .
2. Antimicrobial Activity
A recent investigation into thiazole derivatives highlighted their antibacterial potency when combined with cell-penetrating peptides. Specific derivatives showed substantial zones of inhibition against E. coli and Staphylococcus aureus, indicating their potential as effective antibacterial agents .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Mechanism | Efficacy |
|---|---|---|---|
| Anticancer | PC-3 (Prostate Cancer) | Tubulin polymerization inhibition | Significant tumor reduction |
| A375 (Melanoma) | Apoptosis induction | High efficacy | |
| Antimicrobial | E. coli | Dihydropteroate synthetase inhibition | Potent against multiple strains |
| S. aureus | Bacteriostatic effect | Effective at low concentrations |
Comparison with Similar Compounds
Table 1: Key Structural and Spectral Comparisons
Key Observations:
Substituent Effects on Bioactivity: The 4-(methylthio) group in the target compound may enhance lipophilicity compared to analogs with polar groups (e.g., sulfamoyl in Compound 50 ). However, its electron-donating nature could reduce electrophilic reactivity relative to electron-withdrawing substituents like 3,4-dichloro in compound 4d . Benzofuran vs.
Synthetic Pathways: The target compound’s synthesis likely involves Friedel-Crafts acylation or Suzuki coupling for benzofuran-thiazole fusion, followed by amidation (similar to and ). In contrast, analogs like compound 4d require multi-step modifications, including morpholinomethylation via reductive amination .
Spectroscopic Differentiation :
Critical Research Needs :
- ADME/Tox Profiling : Solubility, metabolic stability, and cytotoxicity studies are required for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
